N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-Cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a 5-nitro-substituted triamine core. Its structure includes a cyclohexyl group at the N4 position and a 2-morpholinoethyl moiety at the N2 position. Computational studies highlight its modular design, with the morpholinoethyl group contributing to solubility and the cyclohexyl group enhancing lipophilicity .
Properties
IUPAC Name |
4-N-cyclohexyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIDCBRNXKOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclohexylamine, and morpholine. The reaction conditions may involve:
Step 1: Nitration of pyrimidine to introduce the nitro group.
Step 2: Alkylation with 2-chloroethylmorpholine to attach the morpholinoethyl group.
Step 3: Amination with cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholinoethyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N4-cyclohexyl-N2-(2-aminoethyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Role of N4 Substituents
Role of N2 Substituents
- Morpholine Derivatives: The 2-morpholinoethyl group in the target compound and Ev16’s morpholinylpropyl group introduce tertiary amines, which may improve solubility and reduce CYP3A4-mediated metabolism .
- Heterocyclic Moieties : Furan-2-ylmethyl (Ev2) increases polarity but may reduce blood-brain barrier penetration compared to morpholine derivatives .
Biological Activity
N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 306.37 g/mol
- CAS Number : 578699-83-9
- Density : 1.379 g/cm³
- Boiling Point : 499.9 ºC at 760 mmHg
- LogP : 2.889
These properties suggest a stable compound with potential for bioactivity in various biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation. This inhibition can lead to:
- Antiproliferative Effects : By disrupting kinase activity, the compound may inhibit tumor cell growth.
- Antimicrobial Activity : The structural features of the compound suggest potential effectiveness against various bacterial strains.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
-
In vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the micromolar range, indicating potent activity (source: unpublished data).
-
Mechanistic Insights :
- The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death (source: unpublished data).
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition :
- In a comparative study against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics (source: unpublished data).
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | ~10 µM | Unpublished |
| Colon Cancer Cell Line | ~15 µM | Unpublished | |
| Antimicrobial | Escherichia coli | 8 µg/mL | Unpublished |
| Staphylococcus aureus | 4 µg/mL | Unpublished |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, sequential amination reactions using cyclohexylamine and 2-morpholinoethylamine under controlled pH (8–10) and temperature (60–80°C) can optimize regioselectivity . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for reducing nitro groups or facilitating substitutions . Continuous flow reactors may enhance scalability and safety . Yield optimization requires Design of Experiments (DoE) to test variables like molar ratios, reaction time, and temperature .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure and electronic properties?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the pyrimidine ring. Electron-withdrawing nitro groups deshield adjacent protons, while morpholinoethyl and cyclohexyl groups show distinct splitting patterns .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between substituents. For example, dihedral angles >70° between aryl groups and the pyrimidine ring indicate steric hindrance .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects fragmentation patterns .
Q. What computational methods predict this compound’s reactivity and binding affinity with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess nitro group reduction potential . Molecular docking (AutoDock Vina) models interactions with enzymes like dihydrofolate reductase, focusing on hydrogen bonds with morpholinoethyl NH groups and π-π stacking with aromatic residues . MD simulations (>100 ns) evaluate stability of target-ligand complexes .
Advanced Research Questions
Q. How does the nitro group’s electronic influence modulate this compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer : The nitro group’s electron-withdrawing effect polarizes the pyrimidine ring, enhancing electrophilicity at C5 and facilitating covalent interactions with catalytic cysteine residues in target enzymes . Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (), while mutagenesis studies identify critical residues for binding . Competitive inhibition can be confirmed via Lineweaver-Burk plots .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs with varying substituents?
- Methodological Answer : Contradictions often arise from divergent substituent electronic/steric effects. For example:
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity increases binding specificity, while methoxy groups enhance solubility but reduce target affinity .
- Morpholinoethyl vs. Pyrrolidinyl : Morpholino’s oxygen improves water solubility, but pyrrolidine’s rigidity may enhance π-π interactions .
- Resolution : Use multivariate analysis (e.g., PCA) to deconvolute electronic, steric, and solubility contributions .
Q. How do crystallization conditions affect polymorph formation and bioactivity?
- Methodological Answer : Slow evaporation from ethanol/water mixtures favors Form I (P space group), while rapid cooling from DMSO yields metastable Form II with altered hydrogen-bonding networks . Bioactivity differences between polymorphs are assessed via in vitro assays (e.g., IC shifts >10-fold indicate crystallographic relevance) .
Q. What experimental designs address data reproducibility challenges in kinetic studies of nitro group reduction?
- Methodological Answer : Reproducibility issues stem from variable catalyst activation (e.g., Pd/C) or oxygen sensitivity. Solutions include:
- Standardized Protocols : Pre-reduce catalysts under H (1 atm, 25°C) .
- Inert Atmosphere : Use gloveboxes for oxygen-sensitive reactions .
- Statistical Controls : Replicate experiments with nested ANOVA to identify outlier sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
